

phenyl vinyl ether vs anisole hydrogen bonding

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Compound Focus: Phenyl vinyl ether

CAS No.: 766-94-9

Cat. No.: S588992

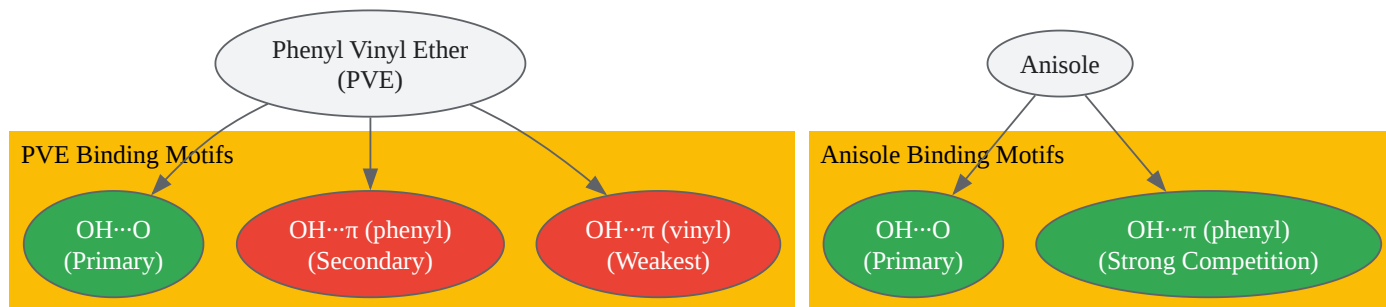
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Hydrogen Bonding Profile Comparison

| Feature | Phenyl Vinyl Ether (PVE) | Anisole |
|------------------|---|-------------------------------|
| Preferred Motif | OH...O (Ether Oxygen) [1] [2] | OH...O (Ether Oxygen) [2] |
| Competing Motifs | OH... π (phenyl), OH... π (vinyl) [1] [2] | OH... π (phenyl ring) [2] |

| **Energetic Ranking** | 1. OH...O 2. OH... π (phenyl) 3. OH... π (vinyl) [1] | Sensitive to substitution pattern; balance between OH...O and OH... π structures [2] | | **OH Stretch Red-Shift ($\Delta\nu$)** | \sim -100 cm^{-1} (for OH...O motif) [1] | Information not specified in search results | | **Experimental Methods** | FTIR, CP-FTMW, IR/UV spectroscopy [1] | Referenced in the context of prior studies [2] |

The different levels of competition can be visualized in their primary hydrogen-bonded structures:



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Structures show PVE has one strongly preferred motif, while anisole has two competitive primary motifs.

Detailed Experimental Protocols

The definitive data for **phenyl vinyl ether** comes from a **multi-spectroscopic molecular beam study** [1]. This approach isolates molecular complexes in the gas phase, allowing for precise investigation of intrinsic hydrogen-bonding preferences without interference from solvent effects.

FTIR Spectroscopy in Molecular Beams

- **Objective:** To obtain vibrational spectra, specifically the O-H stretching region, to identify hydrogen-bonded isomers and their strength based on the red-shift [1].
- **Setup:** A pulsed supersonic expansion is synchronized with an FTIR spectrometer. A mixture of PVE (<0.1%) and methanol (<0.1%) in a helium carrier gas is expanded through a slit nozzle into a vacuum chamber [1].
- **Measurement:** The infrared absorption is measured in the "zone of silence" of the expansion. The OH-stretching transition of methanol, which shifts to a lower frequency (red-shift) upon complex formation, is the key signature. For the PVE-MeOH OH...O structure, this red-shift is approximately **-100 cm⁻¹** [1].

Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy

- **Objective:** To determine the precise rotational constants and structure of the complex, allowing for unambiguous isomer identification [1].
- **Setup:** The molecular beam is probed in a microwave spectrometer covering the 2–8 GHz frequency range [1].
- **Measurement:** The rotational spectrum is recorded. The assignment of different isomers (e.g., OH...O vs. OH... π) is achieved by comparing the experimentally determined rotational constants with those predicted by high-level quantum-chemical calculations for each possible structure [1].

IR/UV Double Resonance Spectroscopy

- **Objective:** To achieve mass- and isomer-selective vibrational spectroscopy [1].
- **Procedure:**
 - An IR laser pulse is fired, which can vibrationally excite a specific isomer if its frequency matches the OH-stretch.
 - A UV laser pulse then ionizes the molecules. The ion signal is monitored.
 - If the IR laser has depleted the population of a specific isomer by vibrational excitation, the UV-induced ion signal for that isomer will decrease.
 - By scanning the IR laser frequency and monitoring the ion signal decrease, an IR spectrum for a single specific isomer is obtained [1].

Interpretation Guidance for Researchers

- **For Unambiguous Gas-Phase Characterization:** The combined FTIR, microwave, and IR/UV approach is the gold standard. Relying on a single spectroscopic method may not reveal all populated isomers [1].
- **For Theoretical Benchmarking:** Correctly predicting the subtle energetic ordering of isomers in these systems is challenging. Sophisticated methods like local coupled cluster theory [LCCSD(T0)-F12] are often required for accuracy, whereas standard DFT methods may fail [1] [2].
- **For Studies in Solution:** Be aware that solvent effects can drastically alter the preferences observed in the gas phase. NMR techniques, particularly in solvents like DMSO- d_6 that slow proton exchange, are valuable for investigating hydrogen bonding in solution [3].

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References

1. BJOC - The phenyl –methanol complex: a model system... vinyl ether [beilstein-journals.org]
2. The phenyl vinyl ether–methanol complex: a model system ... [pmc.ncbi.nlm.nih.gov]
3. ¹H-NMR as a Structural and Analytical Tool of Intra [pmc.ncbi.nlm.nih.gov]

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